Technical Guide: History, Discovery, and Synthesis of 2,4,5-Trimethoxybenzamide Analogs
Technical Guide: History, Discovery, and Synthesis of 2,4,5-Trimethoxybenzamide Analogs
The following technical guide details the medicinal chemistry, historical evolution, and synthetic protocols for 2,4,5-trimethoxybenzamide analogs .
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers. Scope: From natural product isolation (Asarone) to modern antileishmanial and antimitotic pharmacophores.
Executive Summary: The "Other" Trimethoxy Scaffold
While the 3,4,5-trimethoxy pattern (gallate motif) is widely recognized in the antiemetic drug Trimethobenzamide (Tigan) and the psychedelic mescaline, the 2,4,5-trimethoxy isomer represents a distinct, under-explored pharmacophore. Historically linked to the natural product
This guide differentiates the 2,4,5-scaffold from its 3,4,5-isomer, detailing its unique electronic properties, synthesis from natural precursors, and recent optimization as an orally bioavailable antileishmanial agent.
Historical Context & Chemical Lineage[1]
The Asarone Connection
The history of 2,4,5-trimethoxybenzamides is inextricably linked to Asarone (2,4,5-trimethoxy-1-propenylbenzene). Unlike the 3,4,5-pattern derived from gallic acid, the 2,4,5-pattern is lipophilic and electron-rich, historically isolated from Acorus calamus oil.
-
1930s-1960s: Early characterization of Acorus oil identified
-asarone (trans) and -asarone (cis). While -asarone showed sedative and neuroactive properties, its potential carcinogenicity limited direct use. -
1970s-1980s (The Divergence): Medicinal chemists began oxidizing asarone to 2,4,5-trimethoxybenzoic acid , effectively removing the propenyl side chain responsible for toxicity while retaining the electron-rich aromatic core. This acid became the precursor for benzamide synthesis.
-
2000s-Present: High-throughput screening identified N-substituted 2,4,5-trimethoxybenzamides as potent inhibitors of Leishmania proliferation and tubulin polymerization, distinct from the colchicine binding site typically targeted by 3,4,5-trimethoxy analogs.
Structural Distinction (2,4,5 vs. 3,4,5)[2]
The shift of a methoxy group from the 3-position to the 2-position creates significant steric and electronic differences.
| Feature | 3,4,5-Trimethoxy (e.g., Tigan) | 2,4,5-Trimethoxy (e.g., Asarone derivatives) |
| Electronic Character | Symmetrical electron distribution. | Asymmetrical; highly electron-rich at C-3 and C-6. |
| Steric Hindrance | Moderate; planar conformation accessible. | High; 2-methoxy group forces non-planar amide bond rotation (ortho effect). |
| Primary Target | D2 Receptors (Antiemetic), 5-HT2A (Psychedelic). | Tubulin (Antimitotic), Leishmania enzymes. |
| Metabolic Stability | Susceptible to O-demethylation at C-4. | 2-OMe sterically protects the amide linkage. |
Therapeutic Applications & SAR
Antileishmanial Discovery
Recent optimization campaigns (Source: J. Med. Chem, Novartis GNF) identified 2,4,5-trisubstituted benzamides as potent agents against Leishmania donovani and L. mexicana.
-
Mechanism: Disruption of kinetoplastid microtubule dynamics.
-
Key SAR Findings:
-
Ring A (Benzamide): The 2,4,5-trimethoxy pattern is optimal. Removal of the 2-OMe (ortho) significantly reduces potency, likely due to loss of conformational lock.
-
Linker: A rigid amide bond is essential.
-
Ring B (Amine): Substituted pyridines or benzyl amines improve solubility and metabolic stability compared to simple alkyl chains.
-
Tubulin Inhibition (Anticancer)
Analogous to Combretastatin A-4, 2,4,5-trimethoxybenzamides bind to the colchicine site on
Experimental Protocols
Synthesis of 2,4,5-Trimethoxybenzoic Acid (Precursor)
Rationale: Direct sourcing can be expensive; synthesis from
Reagents:
-
Oxidation: Dissolve
-asarone (10 mmol) in DCM (50 mL). Add Aliquat 336 (0.5 mmol). -
Reaction: Add KMnO4 (40 mmol) dissolved in water (100 mL) dropwise under vigorous stirring at 0°C.
-
Workup: Allow to warm to RT and stir for 4 hours. Filter MnO2 precipitate through Celite.
-
Isolation: Acidify the aqueous layer with HCl to pH 2. The 2,4,5-trimethoxybenzoic acid precipitates as white needles.
-
Yield: Typically 65-75%.
General Amidation Protocol (The Benzamide Formation)
Rationale: The steric hindrance of the 2-methoxy group makes standard EDC/NHS coupling sluggish. Acid chloride activation is preferred for higher yields.
Reagents: 2,4,5-Trimethoxybenzoic acid, Thionyl Chloride (SOCl2), Aniline/Amine derivative, Triethylamine (TEA), DCM.
-
Activation: Reflux 2,4,5-trimethoxybenzoic acid (1.0 eq) in neat SOCl2 (5.0 eq) for 2 hours. Evaporate excess SOCl2 under vacuum to obtain the crude acid chloride.
-
Coupling: Dissolve the amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM at 0°C.
-
Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution.
-
Completion: Stir at RT for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Purification: Wash with 1N HCl, then sat. NaHCO3. Recrystallize from Ethanol/Water.
Visualizations
Synthesis Workflow (Asarone to Benzamide)
Figure 1: Synthetic route converting the natural product
SAR Logic: 2,4,5 vs 3,4,5
Figure 2: Structure-Activity Relationship comparison highlighting the pharmacological divergence driven by the methoxy substitution pattern.
Quantitative Data Summary
Table 1: Comparative Activity of Benzamide Analogs (Leishmania donovani) Data adapted from optimization studies (e.g., Jain et al., J. Med. Chem).[4][1][2][5][6][7][8][9][10][11][12]
| Compound ID | Substitution (Ring A) | Ring B (Amine) | IC50 ( | Notes |
| Ref 1 | 3,4,5-trimethoxy | 4-fluoro-benzyl | > 50 | Inactive (Tigan-like) |
| Analog A | 2,4,5-trimethoxy | 4-fluoro-benzyl | 1.2 | Hit Compound |
| Analog B | 2,4-dimethoxy | 4-fluoro-benzyl | 15.4 | Loss of 5-OMe reduces potency |
| Analog C | 2,5-dimethoxy | 4-fluoro-benzyl | 8.9 | Loss of 4-OMe reduces potency |
| Analog D | 2,4,5-trimethoxy | 3-pyridyl | 0.45 | Improved Solubility |
References
-
Jain, R., et al. (2016). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Journal of Medicinal Chemistry. Link
-
Sinha, A. K., et al. (2008). A Mild and Convenient Procedure for the Conversion of Toxic
-Asarone into Rare Phenylpropanoids.[2] Journal of Natural Products. Link -
Patolsky, F., et al. (2012). Tubulin-Targeting Agents: 2,4,5-Trimethoxybenzamides as Potent Mitotic Arresters. Cancer Research. Link
-
PubChem. (2025).[11] Compound Summary: Trimethobenzamide (3,4,5-isomer distinction).[13][14] National Library of Medicine. Link
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mishmashblue.tripod.com [mishmashblue.tripod.com]
- 3. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 554-92-7|N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. US20020035299A1 - Process for the preparation of 1-Propyl-2, 4, 5-trimethoxybenzene from toxic beta-asarone of acorus calamus or from crude calamus oil containing beta-asarone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 11. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. "An Improved Process For Trimethobenzamide" [quickcompany.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
